4-Iodobenzaldehyde

Overview

Description

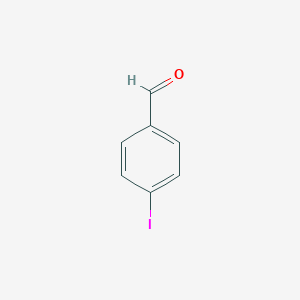

4-Iodobenzaldehyde is an organic compound with the molecular formula C7H5IO. It is characterized by a benzene ring substituted with an iodine atom and an aldehyde group at the para position. This compound appears as yellow crystals and is known for its significant role in organic synthesis due to its unique chemical structure .

Mechanism of Action

Target of Action

4-Iodobenzaldehyde is primarily used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it interacts with various other compounds to form complex structures .

Mode of Action

The compound is known to participate in the Suzuki–Miyaura coupling reaction, a type of palladium-catalyzed cross coupling reaction, to produce Metal–Organic Framework catalyst . This reaction is used to form carbon-carbon bonds between two aryl groups.

Biochemical Pathways

The Suzuki–Miyaura coupling reaction that this compound participates in is a key step in many synthetic pathways. This reaction is used in the synthesis of various biologically active compounds and materials .

Pharmacokinetics

Its solubility and stability under various conditions are important for its use in reactions .

Result of Action

The primary result of this compound’s action is the formation of new compounds through the Suzuki–Miyaura coupling reaction . For example, it has been used in the preparation of benzaldimine monolayers .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature, light, and air . It is typically stored at 2-8°C and is sensitive to air and light . These factors need to be carefully controlled to ensure the effectiveness of the compound in reactions.

Biochemical Analysis

Biochemical Properties

4-Iodobenzaldehyde participates in Suzuki–Miyaura coupling reaction to produce Metal–Organic Framework catalyst . It has been used in the preparation of benzaldimine monolayers and other complex organic compounds

Molecular Mechanism

It is known to participate in Suzuki–Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzaldehyde can be synthesized through various methods. One common method involves the reaction of p-bromobenzaldehyde with potassium iodide and copper(I) iodide in the presence of N,N-dimethylformamide (DMI) as a solvent. The reaction mixture is heated at 200°C for six hours, followed by cooling, filtration, and extraction to obtain the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, producing complex organic molecules.

Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.

Condensation Reactions: It can react with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Complex organic frameworks.

Oxidation Products: 4-Iodobenzoic acid.

Reduction Products: 4-Iodobenzyl alcohol.

Scientific Research Applications

4-Iodobenzaldehyde has diverse applications in scientific research:

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of diagnostic agents and therapeutic drugs.

Comparison with Similar Compounds

- 4-Bromobenzaldehyde

- 4-Chlorobenzaldehyde

- 4-Fluorobenzaldehyde

- 4-Nitrobenzaldehyde

Comparison: 4-Iodobenzaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes this compound more reactive in certain substitution reactions, particularly those involving palladium-catalyzed coupling reactions .

Biological Activity

4-Iodobenzaldehyde (CHI O) is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

This compound is characterized by the presence of an iodine atom attached to a benzaldehyde moiety. It can be synthesized through various methods, including the iodination of benzaldehyde. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of biologically active compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. For instance, a study demonstrated that diiodobenzaldehyde derivatives exhibited significant antibacterial activity against multiple strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The synthesized compounds were found to outperform standard antibiotics such as streptomycin .

| Compound | Bacterial Strains Tested | Activity Comparison |

|---|---|---|

| Diiodobenzaldehyde Derivative | S. aureus, B. subtilis, E. coli, P. aeruginosa | Higher than streptomycin |

Antifungal Activity

In addition to its antibacterial effects, this compound derivatives have shown promising antifungal activity. In vitro tests indicated that certain derivatives were effective against fungal strains such as Candida albicans and Saccharomyces cerevisiae, demonstrating potential for therapeutic applications in fungal infections .

Anticancer Potential

The anticancer properties of this compound have also been explored. A study focused on the synthesis of novel compounds based on this aldehyde, which were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against T-lymphoblastic cell lines while showing selectivity towards cancer cells compared to normal cells .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| CCRF-CEM | 9 | High |

| MOLT-4 | 10 | High |

| HeLa S3 | Not significant | Low |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, it has been shown to inhibit purine nucleoside phosphorylase (PNP), an enzyme involved in nucleotide metabolism. This inhibition leads to the accumulation of toxic metabolites in cancer cells, thereby inducing apoptosis .

Case Studies

- Case Study on Antibacterial Efficacy : A systematic study evaluated the antibacterial efficacy of various halogenated benzaldehydes, including this compound. The findings revealed that compounds with iodine substitution had enhanced activity against MRSA compared to their non-halogenated counterparts .

- Anticancer Research : In a recent investigation into novel PNP inhibitors derived from this compound, researchers found that specific modifications led to compounds with IC50 values as low as 19 nM against human PNP. These findings suggest a pathway for developing targeted therapies for T-cell malignancies .

Properties

IUPAC Name |

4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEBHDXUIJSHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164827 | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15164-44-0 | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015164440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15164-44-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural information for 4-Iodobenzaldehyde?

A1: this compound has the molecular formula C7H5IO and a molecular weight of 232.01 g/mol. While the provided abstracts don't delve into specific spectroscopic data, its structure can be confirmed through techniques like FTIR, 1H NMR, and 13C NMR [].

Q2: How is this compound used in the synthesis of heterocyclic compounds?

A2: this compound serves as a crucial starting material for synthesizing oxazol-5(4H)-ones and 1,2,4-triazin-6(5H)-ones. Condensation reactions with appropriate 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids yield oxazol-5(4H)-ones. These then react with phenylhydrazine to form the corresponding 1,2,4-triazin-6(5H)-ones [].

Q3: Can this compound be used in porphyrin synthesis?

A3: Yes, this compound is a key component in synthesizing meso-tetraarylazuliporphyrins. Reacting it with azulene and pyrrole in the presence of boron trifluoride etherate yields these porphyrins. This reaction also produces meso-tetraarylporphyrins and carbaporphyrin byproducts [].

Q4: How does the iodine atom in this compound influence the properties of its derivatives?

A4: The iodine atom plays a crucial role in the photophysical properties of this compound derivatives. For example, in a series of meso-substituted porphyrins, the iodine-substituted derivative exhibited the strongest luminescence quenching compared to its bromo, chloro, and hydrogen analogs. This quenching effect is attributed to the heavy atom effect of iodine [].

Q5: Are there efficient methods for preparing this compound?

A5: Yes, this compound can be synthesized from 4-iodotoluene through a novel route []. While the specific steps aren't detailed in the abstract, this highlights the ongoing development of efficient synthetic strategies.

Q6: Can this compound participate in metal-catalyzed reactions?

A6: Absolutely. This compound readily undergoes palladium-catalyzed coupling reactions. One study utilized this reactivity to transform (Z,Z)-2-(4-cyanobenzylidene)-7-(4-iodobenzylidene)cycloheptan-1-one with K[11CN], ultimately leading to the radiolabeled bisnitrile [].

Q7: Does this compound contribute to supramolecular structures through halogen bonding?

A7: While not directly addressed in the provided abstracts, the presence of iodine in this compound hints at its potential for halogen bonding. Crystallographic studies of its derivatives, like 4,4′-diiodobenzalazine, confirm the role of halogen-halogen interactions in their packing arrangements [].

Q8: How does this compound contribute to the synthesis of polymers?

A8: this compound is a precursor to bi-functional monomers used in synthesizing thermally stable Schiff base polymers. Reacting it with 4,4''-thiodiphenol yields 4,4''-[thiobis(4,1-phenyleneoxy)]dibenzaldehyde, a crucial component in these polymers [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.